molecular formula C6H10O3 B7800434 3-Hydroxypropyl acrylate CAS No. 2761-08-2

3-Hydroxypropyl acrylate

Cat. No.: B7800434
CAS No.: 2761-08-2
M. Wt: 130.14 g/mol
InChI Key: QZPSOSOOLFHYRR-UHFFFAOYSA-N
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Description

3-Hydroxypropyl acrylate is a chemical compound with the molecular formula C6H10O3. It is an ester of acrylic acid and 3-hydroxypropyl alcohol. This compound is known for its versatility and is widely used in the production of various polymers and resins. It is a colorless liquid with a characteristic odor and is soluble in water.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxypropyl acrylate can be synthesized through the reaction of acrylic acid with propylene oxide in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity. The process involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous monitoring and optimization of reaction conditions to ensure consistent quality and yield. The use of advanced catalysts and inhibitors helps in minimizing by-products and impurities.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxypropyl acrylate undergoes various chemical reactions, including:

    Polymerization: It can polymerize to form homopolymers and copolymers.

    Esterification: Reacts with alcohols to form esters.

    Addition Reactions: Can participate in addition reactions with nucleophiles.

Common Reagents and Conditions:

Major Products:

    Polymers and Copolymers: Used in coatings, adhesives, and sealants.

    Esters: Used in various chemical syntheses and industrial applications.

Scientific Research Applications

3-Hydroxypropyl acrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxypropyl acrylate involves its ability to undergo polymerization and form cross-linked networks. The presence of both hydroxyl and acrylate groups allows it to participate in various chemical reactions, leading to the formation of stable polymers. These polymers exhibit unique properties such as temperature sensitivity, making them suitable for applications in drug delivery and flexible devices .

Comparison with Similar Compounds

    2-Hydroxyethyl Acrylate: Similar in structure but has an ethyl group instead of a propyl group.

    2-Hydroxypropyl Methacrylate: Contains a methacrylate group instead of an acrylate group.

Uniqueness: 3-Hydroxypropyl acrylate is unique due to its balance of reactivity and stability. The presence of the hydroxyl group enhances its hydrophilicity, making it suitable for applications requiring water compatibility. Its ability to form cross-linked networks provides enhanced mechanical properties compared to similar compounds .

Properties

IUPAC Name

3-hydroxypropyl prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-2-6(8)9-5-3-4-7/h2,7H,1,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZPSOSOOLFHYRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31744-77-1
Details Compound: 2-Propenoic acid, 3-hydroxypropyl ester, homopolymer
Record name 2-Propenoic acid, 3-hydroxypropyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31744-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10871349
Record name 3-Hydroxypropyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10871349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2761-08-2
Record name 2-Propenoic acid, 3-hydroxypropyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002761082
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxypropyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10871349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenoic acid, 3-hydroxypropyl ester
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR8MT5X23F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

1,3-Propanediol (by Tokyo Kasei) and triethylamine were dissolved in THF, and in an ice-water bath, acryloyl chloride was added thereto. After the reaction, the reaction liquid was washed with aqueous saturated sodium hydrogencarbonate solution added thereto, and then the organic layer was washed with 1 N hydrochloric acid and saturated saline water. The organic layer was dried with anhydrous magnesium sulfate, and the solvent was evaporated away. The crude product was purified through silica gel column chromatography to obtain 32 g of 3-hydroxypropyl acrylate (yield: 50%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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